4-(4-Fluorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione
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Overview
Description
4-Fluorobenzylamine is a fluorinated building block . It reacts with the α- and γ-carboxyl groups of folic acid to yield 18 F-labeled folate . It is an important building block for the synthesis of 18 F-labeled compounds .
Synthesis Analysis
The synthesis of related compounds often involves reactions with other chemicals. For example, 4-Fluorobromobenzene is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Chemical Reactions Analysis
4-Bromofluorobenzene, a related compound, is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical and Chemical Properties Analysis
Physical and chemical properties can be determined through various methods. For example, 4-Fluorobromobenzene is a colorless liquid of low acute toxicity . It has a flash point of 53 °C .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : A study by Banu et al. (2014) described the synthesis of compounds structurally related to 4-(4-Fluorobenzyl)-1lambda
4,4-thiazinane-1,3,5-trione. They conducted crystal structure analyses to determine the molecular formations and interactions, highlighting the importance of such compounds in understanding chemical bonding and molecular architecture (Banu et al., 2014).
Biological Activities
- α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities : Menteşe et al. (2015) synthesized benzimidazole derivatives, including ones similar to 4-(4-Fluorobenzyl)-1lambda
4,4-thiazinane-1,3,5-trione, and evaluated their biological activities. They found that some derivatives exhibited significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).
Chemical Synthesis and Applications
- Novel Tricycles Synthesis : Li et al. (2007) reported on the development of novel tricycles based on structures including 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one. This research contributes to the synthesis of complex chemical structures, potentially useful in various chemical applications (Li et al., 2007).
Pharmacological Research
- HCV NS5B Polymerase Inhibitors : A study by Ellis et al. (2008) discovered 4-(1,1-Dioxo-1,4-dihydro-1lambda6-benzo[1,4]thiazin-3-yl)-5-hydroxy-2H-pyridazin-3-ones as potent inhibitors of HCV NS5B polymerase. This research highlights the potential therapeutic applications of compounds related to 4-(4-Fluorobenzyl)-1lambda
4,4-thiazinane-1,3,5-trione in treating hepatitis C (Ellis et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3S/c12-9-3-1-8(2-4-9)5-13-10(14)6-17(16)7-11(13)15/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOTTXCWJLVBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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